Methyl 2-(2-bromoacetamido)-3-methylbutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromoacetamido)-3-methylbutanoate typically involves the reaction of 2-bromoacetic acid with 3-methylbutanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromoacetamido)-3-methylbutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and chromium trioxide are used in oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2-(2-bromoacetamido)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromoacetamido)-3-methylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A related compound with a similar structure but lacking the amido group.
Ethyl 2-bromoacetate: Another similar compound with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate: A compound with a thiazole ring and additional substituents, showing different biological activity.
Uniqueness
Methyl 2-(2-bromoacetamido)-3-methylbutanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the bromoacetamido group allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14BrNO3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
methyl 2-[(2-bromoacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C8H14BrNO3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4H2,1-3H3,(H,10,11) |
InChI Key |
KRFWOCTZRRSBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CBr |
Origin of Product |
United States |
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